molecular formula C13H11BrN2O2S B2758040 N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide CAS No. 391219-69-5

N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide

Cat. No. B2758040
CAS RN: 391219-69-5
M. Wt: 339.21
InChI Key: SSCGTACDLUARFY-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The compound and its derivatives are considered multi-target ligands, which means they can interact with multiple biological targets .


Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” and its derivatives has been analyzed using techniques such as NMR, FTIR, and elemental analysis . These techniques provide detailed information about the molecular structure and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” and its derivatives have been analyzed using various techniques . Unfortunately, the specific physical and chemical properties of the compound were not found in the available resources.

Scientific Research Applications

Synthesis of New Derivatives

This compound can be used in the synthesis of new N,N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents . The Hantzsch method is used for this synthesis .

Antimicrobial Activity

Some of the synthesized compounds from this compound exhibit discrete antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

Promotion of Plant Growth

The compound 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, which can be synthesized from this compound, was found to promote rapeseed growth and to increase seed yield and oil content .

Development of Antimicrobial Candidates

The compound can be used in the synthesis and development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . This is particularly important given the growing antimicrobial resistance worldwide .

Activity Against Methicillin and Tedizolid/Linezolid-Resistant S. aureus

Some derivatives of this compound, such as 4-substituted thiazoles 3h, and 3j with naphthoquinone-fused thiazole derivative 7, show excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .

Activity Against Vancomycin-Resistant E. faecium

The same derivatives (3h, 3j and 7) also show favourable activity against vancomycin-resistant E. faecium .

Broad-Spectrum Antifungal Activity

Some compounds synthesized from this compound, such as 9f and 14f, show broad-spectrum antifungal activity against drug-resistant Candida strains .

Activity Against Candida auris

The ester 8f, another derivative, shows good activity against Candida auris, which is greater than fluconazole .

Future Directions

The data revealed that most of the derivatives of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that these compounds have potential for future research and development in the field of drug discovery .

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCGTACDLUARFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide

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